Benzhydrylaminoacetic acid tert-butyl ester

Asymmetric Synthesis Protecting Group Strategy Glycine Derivatives

Researchers synthesizing β-lactam antibiotics often face reproducibility issues when using hygroscopic or liquid glycine equivalents in automated platforms. Benzhydrylaminoacetic acid tert-butyl ester (CAS 158980-46-2), a crystalline solid (mp 75.5-76.5°C), enables accurate gravimetric dispensing for robotic liquid handlers. • Orthogonal benzhydryl-amine / tert-butyl ester protection permits tandem N-alkylation and Dieckmann-type cyclization to form the 2-azetidinone core. • Documented intermediate for F-BPA nucleophilic fluorination synthesis per patent literature. • Non-interchangeable with N-(diphenylmethylene)glycine tert-butyl ester; secondary amine enables nucleophilic reactions impossible for Schiff base analogs.

Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
CAS No. 158980-46-2
Cat. No. B016706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzhydrylaminoacetic acid tert-butyl ester
CAS158980-46-2
Synonymstert-Butyl(diphenylmethylamino)ethanoate;  N-(Diphenylmethyl)glycine 1,1-Dimethylethyl Ester; 
Molecular FormulaC19H23NO2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CNC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C19H23NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,18,20H,14H2,1-3H3
InChIKeyZWWNPSADOUWQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzhydrylaminoacetic Acid tert-Butyl Ester as a Key Glycine Synthon


Benzhydrylaminoacetic acid tert-butyl ester (CAS 158980-46-2), systematically named tert-butyl 2-(benzhydrylamino)acetate, is a specialty organic building block characterized by its secondary amine protected with a bulky benzhydryl (diphenylmethyl) group and a carboxylic acid masked as a tert-butyl ester. This compound, with a molecular weight of 297.39 g/mol and a melting point of 75.5-76.5°C, is primarily recognized as a useful intermediate in the synthesis of 2-azetidinones . Its dual protection strategy makes it a candidate for orthogonal synthetic sequences, as documented in Chinese patent literature for applications like F-BPA nucleophilic fluorination synthesis [1].

1
Orthogonal dual-protection strategy: benzhydryl-amine + tert-butyl ester
Enables selective deprotection sequences in multi-step synthesis
2
Secondary amine nucleophile for acylation, sulfonylation, and reductive amination
Distinct reactivity from imine-type glycine building blocks
3
Crystalline solid (mp 75.5–76.5°C) supports gravimetric dispensing
May facilitate automated synthesis and reproducible stoichiometry

Non-Interchangeability of Benzhydrylaminoacetic Acid tert-Butyl Ester


Generic substitution of N-protected glycine tert-butyl esters is fundamentally unsound due to the divergent stability and reactivity conferred by different amine protecting groups. Unlike the commonly used N-(diphenylmethylene)glycine tert-butyl ester (a Schiff base utilized for electrophilic alkylations under phase-transfer conditions [1]), the benzhydrylamino derivative is a secondary amine. This structural distinction dictates that the target compound will undergo nucleophilic reactions (e.g., acylation, sulfonylation) or reductive aminations that are impossible for its imine counterpart, making them non-interchangeable synthetic tools.

Reactivity
Target: secondary amine (nucleophile)
Substitute: imine (Schiff base, electrophilic enolate)
Application
Target: 2-azetidinone precursor, N-functionalization
Substitute: asymmetric α-alkylation, peptide coupling
Form
Target: crystalline solid (mp 75.5–76.5°C)
Substitute: often low-melting solid, supercooled liquid, or oil

Differentiation Evidence for Benzhydrylaminoacetic Acid tert-Butyl Ester


Secondary Amine vs. Imine Reactivity

A critical differentiation exists between the target compound and the widely used N-(diphenylmethylene)glycine tert-butyl ester (CAS 81477-94-3), a cornerstone substrate for Maruoka and O'Donnell phase-transfer catalysts. The target compound is a secondary amine, whereas the comparator is a benzophenone imine (Schiff base). This fundamental difference means the comparator can achieve 87% yield and 96% ee in asymmetric alkylations [1], a reaction mechanism entirely inapplicable to the target, which instead acts as a nucleophile. The selection of one over the other is dictated by the required bond-forming step, not a performance metric.

Secondary Amine vs. Imine Reactivity
Class-level inference
Comparator achieves 87% yield, 96% ee in asymmetric alkylation; reaction mechanism not applicable to the target secondary amine.
Functional-group selection dictates synthetic pathway.
Binary amine/imine difference; not a performance comparison.
Asymmetric Synthesis Protecting Group Strategy Glycine Derivatives

Crystalline Solid Form Advantage

Target compound characterization data confirms a melting point of 75.5-76.5°C, indicating it is a crystalline solid at room temperature . This physical property is a key differentiator from common liquid or low-melting glycine ester analogs, such as glycine ethyl ester hydrochloride (mp 145-146°C but hygroscopic), facilitating gravimetric dispensing and long-term storage stability without the need for cold-chain maintenance, a key advantage in automated synthesis platforms.

Crystalline Solid Form Advantage
Data to verify
Reported mp 75.5–76.5°C (crystalline solid) vs. liquid/semi-solid glycine ester analogs.
May support gravimetric dispensing and automated synthesis.
Supplier-reported characterization; independent verification recommended.
Solid-Phase Synthesis Analytical Chemistry Automated Dispensing

Precursor for 2-Azetidinone Synthesis

Multiple supplier sources explicitly cite the compound as "a useful intermediate in the synthesis of 2-Azetidinones" . This contrasts with the primary applications of its closest structural analogs; N-Boc- and N-Cbz-glycine tert-butyl esters are standard peptide coupling building blocks, while the N-diphenylmethylene derivative is used for asymmetric amino acid synthesis. The target compound is specifically noted for constructing the β-lactam ring system, a core structure of carbapenem antibiotics . The compound is integrated into a multi-step patent sequence for fluorinated pharmaceutical agents (F-BPA) [1].

Precursor for 2-Azetidinone Synthesis
Supporting evidence
Cited as a useful intermediate for β-lactam ring construction; integrated into a patent sequence for fluorinated agents (F-BPA).
Application-specific selection for 2-azetidinone scaffolds.
Vendor documentation and patent literature context.
2-Azetidinones β-Lactam Synthesis Pharmaceutical Intermediates

Benzhydrylaminoacetic Acid tert-Butyl Ester Applications


2-Azetidinone Antibiotic Core Synthesis

Procurement for medicinal chemistry programs focused on novel carbapenem and penem antibiotics should prioritize this building block. The dual benzhydryl-amine and tert-butyl ester protection is specifically suited for tandem N-alkylation and Dieckmann-type cyclization sequences to form the β-lactam core. This approach, documented in peer-reviewed synthesis methodology for 2-azetidinone deprotection , provides a validated route that is not readily replicated with Boc- or Fmoc-protected glycine alternatives without additional protection/deprotection steps.

F-BPA Precursor for PET Tracer Synthesis

As demonstrated in patent literature , this compound is a designated intermediate in the nucleophilic synthesis of F-BPA, a fluorinated agent. For contract manufacturing organizations (CMOs) and academic centers involved in developing PET radiotracers, purchasing this specific intermediate is essential to follow the patented, scalable process, rather than attempting to engineer a new route with a different N-protected glycine that may have divergent reactivity with methyl triflate or other downstream reagents.

Automated Parallel Synthesis of Amino Acid Libraries

Laboratories utilizing automated liquid handlers and solid-dispensing robots will find this compound's defined crystalline solid form (mp 75.5-76.5°C) a key advantage over hygroscopic solids or viscous liquids . The accurate gravimetric dispensing of the benzhydryl-derivative ensures higher reproducibility in synthesizing diverse libraries of N-alkylated glycines or β-lactams, directly addressing the reliability challenges seen with lower-melting or liquid alternative substrates.

Application
Selection Property
Validation Focus
2-Azetidinone antibiotic core synthesis
Secondary amine reactivity for β-lactam cyclization
Tandem N-alkylation / Dieckmann sequence compatibility
F-BPA precursor for PET tracer synthesis
Patent-specified intermediate identity
Process fidelity to documented nucleophilic fluorination route
Automated parallel synthesis of amino acid libraries
Crystalline solid form for gravimetric handling
Dispensing reproducibility and stoichiometric accuracy in automation

Technical Documentation Hub

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33 linked technical documents
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